Binding Affinity (Ki) Comparison of A2AAR Antagonist 1 Versus Istradefylline at Human A2A Receptor
A2AAR antagonist 1 (compound 21a) exhibits a binding affinity (Ki) of 20 nM at the human A2A adenosine receptor [1]. In comparison, the clinically approved A2A antagonist istradefylline (KW-6002) displays a Ki of 9.12 nM at human A2A receptors under comparable radioligand displacement assay conditions [2]. While istradefylline is approximately 2.2-fold more potent by Ki value, this difference must be interpreted within the context of ligand efficiency and structural tractability rather than absolute potency.
| Evidence Dimension | Binding affinity (Ki) at human A2A adenosine receptor |
|---|---|
| Target Compound Data | Ki = 20 nM |
| Comparator Or Baseline | Istradefylline (KW-6002): Ki = 9.12 nM |
| Quantified Difference | Istradefylline exhibits ~2.2-fold higher affinity |
| Conditions | In vitro radioligand displacement assay; cell-free system |
Why This Matters
This establishes that A2AAR antagonist 1 is not selected for maximal potency but for its favorable ligand efficiency and structural amenability, which are critical criteria for hit-to-lead optimization campaigns.
- [1] Bolteau R, et al. High ligand efficiency quinazoline compounds as novel A2A adenosine receptor antagonists. Eur J Med Chem. 2022;241:114620. View Source
- [2] Saki M, et al. In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn Schmiedebergs Arch Pharmacol. 2013;386(11):963-972. View Source
